

1,4-Diazepan-6-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diazepan-6-amine

Cat. No.: B1415134

[Get Quote](#)

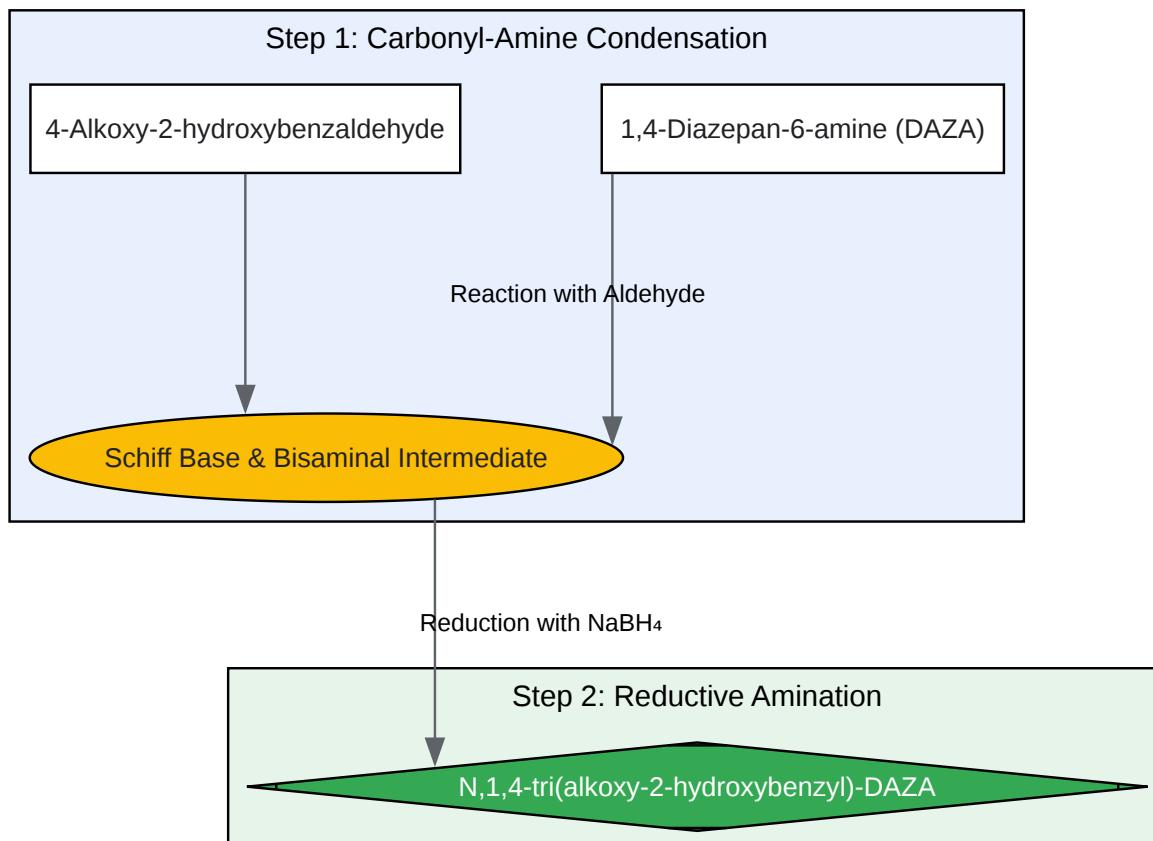
An In-Depth Technical Guide to **1,4-Diazepan-6-amine**: Synthesis, Properties, and Applications

Introduction

1,4-Diazepan-6-amine, a versatile heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and coordination chemistry. Its unique structural scaffold, featuring a seven-membered diazepane ring with a primary amine at the sixth position, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities and chelating properties.^{[1][2]} The diazepine core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutics, including anxiolytics and antidepressants.^{[3][4]} This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of **1,4-Diazepan-6-amine** for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1,4-Diazepan-6-amine

A thorough understanding of the physicochemical properties of **1,4-Diazepan-6-amine** is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.


Property	Value	Source
CAS Number	902798-16-7	[5] [6]
Molecular Formula	C ₅ H ₁₃ N ₃	[5] [6]
Molecular Weight	115.18 g/mol	[5] [6]
IUPAC Name	1,4-diazepan-6-amine	[6]
Synonyms	[2][5]Diazepan-6-ylamine, hexahydro-1H-1,4-Diazepin-6- amine, 6-aminoperhydro-1,4- diazepine	[6]
Topological Polar Surface Area (TPSA)	50.08 Å ²	[5]
logP	-1.4935	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	3	[5]

Synthesis of 1,4-Diazepan-6-amine

The synthesis of **1,4-Diazepan-6-amine** can be approached through various routes. A notable method is a seven-step procedure starting from readily available precursors, ethane-1,2-diamine and 2,3-dibromo-1-propanol, which provides the target compound with a good overall yield.[7]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **1,4-Diazepan-6-amine** derivatives, highlighting the key reaction steps.

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis of N-substituted **1,4-Diazepan-6-amine** derivatives.

Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines

This protocol describes a one-pot synthesis for the derivatization of **1,4-Diazepan-6-amine**, which is a common application of this core structure.[\[2\]](#)

Materials:

- **1,4-Diazepan-6-amine** (DAZA)
- 4-Ethoxybenzaldehyde

- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Aqueous Hydrochloric Acid (4.0 M)

Procedure:

- Carbonyl-Amine Condensation:
 - To a solution of 1 equivalent of DAZA (e.g., 268 mg, 2.33 mmol) in methanol (50 ml), add 2 equivalents of 4-ethoxybenzaldehyde (e.g., 700 mg, 4.66 mmol).
 - Stir the mixture for 24 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography. This step involves the formation of a Schiff base at the primary amine and a bisaminal bridge between the two secondary amines of the DAZA ring.[2]
 - Reduce the volume of the solvent to approximately 5 ml under reduced pressure.
 - The resulting colorless residue is collected by filtration to yield the intermediate compound.
- Reductive Amination:
 - Dissolve the intermediate compound (e.g., 980 mg, 2.6 mmol) in methanol (30 ml).
 - Add sodium borohydride (220 mg, 5.8 mmol) to the solution.
 - Stir the mixture at room temperature for 2 hours. During this step, the imine and aminal groups are reduced to the corresponding amines.
 - Quench the reaction by adding aqueous hydrochloric acid (4.0 M, 1 ml).
 - Remove the solvent under reduced pressure to obtain the final product.

Applications in Drug Development and Coordination Chemistry

The unique structural features of **1,4-Diazepan-6-amine** make it a valuable scaffold in several areas of chemical and pharmaceutical research.

Chelating Agents for Radiopharmaceuticals

1,4-Diazepan-6-amine serves as a precursor for the synthesis of hexadentate chelators, such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA.[2] These chelators, with their three nitrogen atoms from the diazepane ring and three oxygen donors from the phenolate arms, are highly effective at coordinating with radiometals like Gallium-68 (^{68}Ga).[2] This makes them promising candidates for the development of novel radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

Scaffold for Biologically Active Compounds

The diazepine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] Derivatives of 1,4-diazepines exhibit a broad spectrum of biological activities, including:

- Anxiolytic and Anticonvulsant Properties: The most famous example is Diazepam (Valium), a 1,4-benzodiazepine derivative, which has been widely used for its anxiolytic, anticonvulsant, and muscle relaxant effects.[8][9]
- Antipsychotic and Antidepressant Activity: Other diazepine derivatives have shown potential as antipsychotic and antidepressant agents.[4]
- Bromodomain Inhibitors: More recently, diazepine-based compounds have emerged as potent inhibitors of bromodomain-containing proteins, which are key regulators of gene transcription and are implicated in cancer and inflammation.[3]

The presence of multiple reactive sites (one primary and two secondary amines) on the **1,4-Diazepan-6-amine** molecule allows for the straightforward synthesis of diverse libraries of compounds for screening against various biological targets.

Safety and Handling

1,4-Diazepan-6-amine is classified as a corrosive and irritant substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[6] Appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 1,4-Diazepan-6-amine | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Coordination Chemistry of 1,4-Diazepan-6-amine | Semantic Scholar [semanticscholar.org]
- 8. Diazepam | C16H13CIN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,4-Diazepan-6-amine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1415134#1-4-diazepan-6-amine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com